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\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of N-(2-phenoxyphenyl)methanesulfonamide. The information presented
herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS) data, serves as a crucial reference for researchers involved in the
synthesis, identification, and quality control of this compound.

Chemical Structure and Properties

N-(2-phenoxyphenyl)methanesulfonamide is a sulfonamide derivative with the molecular
formula C13H13NOsS and a molecular weight of 263.31 g/mol .[1] Its structure features a
methanesulfonyl group attached to an amino linker, which in turn is bonded to a phenoxyphenyl
scaffold. This compound is recognized, among other things, as an impurity of the non-steroidal
anti-inflammatory drug (NSAID) Nimesulide.[1]

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spec data for N-(2-
phenoxyphenyl)methanesulfonamide, presented in tabular format for clarity and ease of
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comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of
organic compounds. The *H and 3C NMR data provide detailed information about the hydrogen
and carbon framework of N-(2-phenoxyphenyl)methanesulfonamide.

Table 1: *H NMR Spectroscopic Data for N-(2-phenoxyphenyl)methanesulfonamide

Chemical Shift . . .

Multiplicity Integration Assignment Solvent
(3) ppm
3.03 S 3H -SO2CHs DMSO-de
6.81 d, J=2 Hz 1H Ar-H DMSO-ds
6.94-7.00 m 3H Ar-H DMSO-de
7.06-7.08 m 2H Ar-H DMSO-de
7.19-7.31 m 4H Ar-H DMSO-de
7.41-7.46 m 3H Ar-H DMSO-ds

-NH- (D20

9.59 S 1H DMSO-ds

exchangeable)

Data sourced from a study on a related compound, where this core structure was
characterized.[2]

Table 2: 13C NMR Spectroscopic Data for N-(2-phenoxyphenyl)methanesulfonamide
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Chemical Shift (6) ppm Assignment Solvent
39.7 -SO2CHs DMSO-ds
114.8 2 x Ar-CH DMSO-ds
119.0 2 x Ar-CH DMSO-ds
119.1 Ar-C DMSO-ds
120.2 Ar-CH DMSO-de
120.7 Ar-CH DMSO-ds
121.4 Ar-CH DMSO-ds
124.7 Ar-CH DMSO-de
127.7 Ar-CH DMSO-ds

Data sourced from a study on a related compound, where this core structure was
characterized.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic absorption bands for N-(2-phenoxyphenyl)methanesulfonamide are indicative
of its sulfonamide and ether functionalities.

Table 3: IR Spectroscopic Data for N-(2-phenoxyphenyl)methanesulfonamide and Related
Sulfonamides
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Wavenumber (cm~?)

Vibrational Mode

Reference Compound

N-(2-phenoxy-4-(3-
phenoxyprop-1-

3292 N-H stretch _
ynyl)phenyl)methanesulfonami
de[2]

] N-(substituted phenyl)-

1331 - 1317 Asymmetric SOz stretch ]

methanesulphonamides[3]
) N-(substituted phenyl)-
1157 - 1139 Symmetric SO: stretch

methanesulphonamides[3]

1588, 1573, 1509, 1489

Aromatic C=C stretch

N-(2-phenoxy-4-(3-
phenoxyprop-1-
ynyl)phenyl)methanesulfonami
de[2]

926 - 833

S-N stretch

N-(substituted phenyl)-

methanesulphonamides|[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound.

Table 4: Mass Spectrometry Data for N-(2-phenoxyphenyl)methanesulfonamide

Parameter Value Method
Exact Mass 263.061614 g/mol Computed
Monoisotopic Mass 263.0616 Da Predicted

[M+H]*+

394.1 (for a related compound)

Electrospray (ES)

Exact and monoisotopic mass data from PubChem.[4][5] The [M+H]* value is for a closely

related, larger compound and is provided for context.[2]
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Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above.

NMR Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The
sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-de)
or chloroform (CDCls).[2][6] Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For
solid samples, the potassium bromide (KBr) pellet method is frequently employed.[7] A small
amount of the sample is ground with KBr and pressed into a thin pellet, which is then placed in
the spectrometer's sample holder. The spectra are typically recorded in the range of 4000-400
cm~1[7]

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques. Electrospray ionization
(ESI) is a soft ionization technique suitable for polar molecules like N-(2-
phenoxyphenyl)methanesulfonamide and is often coupled with a high-resolution mass
analyzer to determine the exact mass of the molecular ion.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a synthesized chemical compound like N-(2-
phenoxyphenyl)methanesulfonamide follows a logical progression of analytical techniques.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

